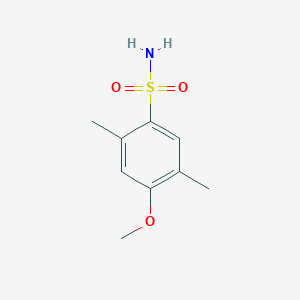

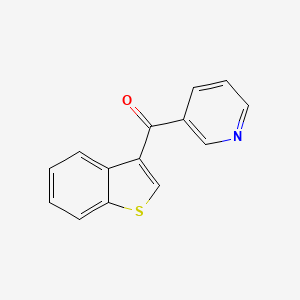

1-(4-Amino-2-methylphenyl)-4-piperidinol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the amino group, the methyl group, and the formation of the piperidinol ring. Unfortunately, without specific literature or resources, it’s challenging to provide a detailed synthesis analysis .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of the amino and hydroxyl groups .

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The amino group might participate in acid-base reactions, the piperidinol ring might undergo reactions typical of alcohols, and the compound as a whole might participate in reactions typical of amines .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Wissenschaftliche Forschungsanwendungen

Electrochemical Aminoxyl-Mediated α-Cyanation

Secondary piperidines, closely related to 1-(4-Amino-2-methylphenyl)-4-piperidinol, are utilized as pharmaceutical building blocks. An electrochemical method for cyanation adjacent to the nitrogen atom has been developed without the need for protecting the N-H bond. This process facilitates the synthesis of unnatural amino acids, showcasing the compound's relevance in creating diverse pharmaceuticals (Lennox et al., 2018).

Piperidine-Fused Benzoxazino- and Quinazolinonaphthoxazines

Research has led to the synthesis of novel piperidine-fused benzoxazino- and quinazolinonaphthoxazines through reactions involving derivatives similar to 1-(4-Amino-2-methylphenyl)-4-piperidinol. These compounds are studied for their conformational properties, which are crucial in understanding their biological interactions and applications in medicinal chemistry (Csütörtöki et al., 2012).

Dipeptidyl Peptidase II Inhibitors

Gamma-amino-substituted analogues of piperidine, derived from compounds like 1-(4-Amino-2-methylphenyl)-4-piperidinol, have been developed as potent and selective inhibitors of dipeptidyl peptidase II. This highlights its application in the design of therapeutic agents targeting specific enzymes (Senten et al., 2004).

Antimycobacterial Spiro-piperidin-4-ones

Spiro-piperidin-4-ones, through atom economic and stereoselective synthesis from 1-methyl-3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones, have shown significant antimycobacterial activity. These findings underscore the potential of 1-(4-Amino-2-methylphenyl)-4-piperidinol derivatives in treating bacterial infections (Kumar et al., 2008).

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, including those involved in signal transduction, enzyme catalysis, and cellular metabolism .

Pharmacokinetics

Similar compounds have been shown to be rapidly distributed in the subarachnoid space and ventricles after administration . The clearance of such compounds from the cerebrospinal fluid (CSF) space and brain is relatively fast .

Result of Action

Similar compounds have been known to induce various cellular responses, including changes in cell signaling, gene expression, and metabolic activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-Amino-2-methylphenyl)-4-piperidinol. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4-amino-2-methylphenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9-8-10(13)2-3-12(9)14-6-4-11(15)5-7-14/h2-3,8,11,15H,4-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVKAFVFLKBXKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Adamantan-1-YL)ethyl]piperazine](/img/structure/B1523110.png)

![3-Amino-1-[4-(difluoromethoxy)phenyl]urea](/img/structure/B1523111.png)

![4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1523112.png)

![4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1523128.png)

![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine](/img/structure/B1523133.png)